

Application Notes and Protocols for DODMA-Based Nanoparticle Formulations

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Compound of Interest

Compound Name: *Dodma*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,2-dioleoyl-3-dimethylammonium-propane (**DODMA**) in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids such as siRNA and mRNA. This document outlines dosage and administration guidelines for both in vitro and in vivo applications, detailed experimental protocols, and an overview of the underlying mechanisms of action.

Introduction to DODMA

DODMA is a cationic lipid that has gained significant attention as a component of non-viral gene delivery systems. Its ionizable nature, with a protonatable tertiary amine headgroup, is a key feature for effective nucleic acid delivery. At physiological pH, **DODMA**-containing LNPs can have a neutral or low positive charge, which can change within the acidic environment of the endosome. This pH-dependent charge is crucial for the endosomal escape of the nucleic acid cargo, a critical step for successful delivery to the cytoplasm.

Data Presentation: Quantitative Parameters for DODMA Formulations

The following tables summarize key quantitative data for the formulation and application of **DODMA**-based nanoparticles, compiled from various experimental findings.

Table 1: In Vitro Transfection Parameters for **DODMA**-Based Lipoplexes

Parameter	Value/Range	Cell Line Example	Source
siRNA Concentration	1 nM - 100 nM	HeLa, SK-HEP-1	[1]
Optimal siRNA Concentration	25 nM	General starting point	[1]
DODMA/DOPE Molar Ratio	1:1 to 1:3	BHK-21, A549	[2]
N/P Ratio (Lipid:Nucleic Acid)	5:1 to 16:1	Various	[3]
Incubation Time	24 - 72 hours	General	[1]

Table 2: In Vivo Administration of **DODMA**-Based Formulations in Mouse Models

Parameter	Value/Range	Application	Source
siRNA Dose	~2 µg/kg body weight	Systemic delivery	[3]
Lipid Formulation (molar ratio)	DODMA/EggPC/Chol/ PEG-lipid (45:15:35:5)	miRNA delivery to liver tumors	[4]
Administration Route	Intravenous (IV), Intratumoral	Systemic and local delivery	[3][4]

Experimental Protocols

Protocol 1: Preparation of **DODMA**-Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing **DODMA**-based liposomes.

Materials:

- **DODMA** (1,2-dioleoyl-3-dimethylammonium-propane)
- Helper lipids (e.g., DOPE, Cholesterol)

- Chloroform or other suitable organic solvent
- Hydration buffer (e.g., RNase-free water, PBS, or a specific buffer for the intended application)
- Rotary evaporator
- Sonicator or extruder

Procedure:

- Dissolve **DODMA** and helper lipids (e.g., DOPE, Cholesterol) in the desired molar ratio in chloroform in a round-bottom flask.
- Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator under vacuum.
- Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
- Hydrate the lipid film by adding the hydration buffer and gently rotating the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
- To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicles can be sonicated or extruded through polycarbonate membranes with a defined pore size.

Protocol 2: In Vitro Transfection of siRNA using DODMA-Based Lipoplexes in HeLa Cells

This protocol provides a general guideline for transfecting siRNA into a common cell line. Optimization is recommended for different cell types and siRNA sequences.

Materials:

- HeLa cells
- **DODMA**-based liposomes (prepared as in Protocol 1)

- siRNA stock solution (e.g., 20 μ M)
- Opti-MEM™ I Reduced Serum Medium
- Complete cell culture medium
- 6-well plates

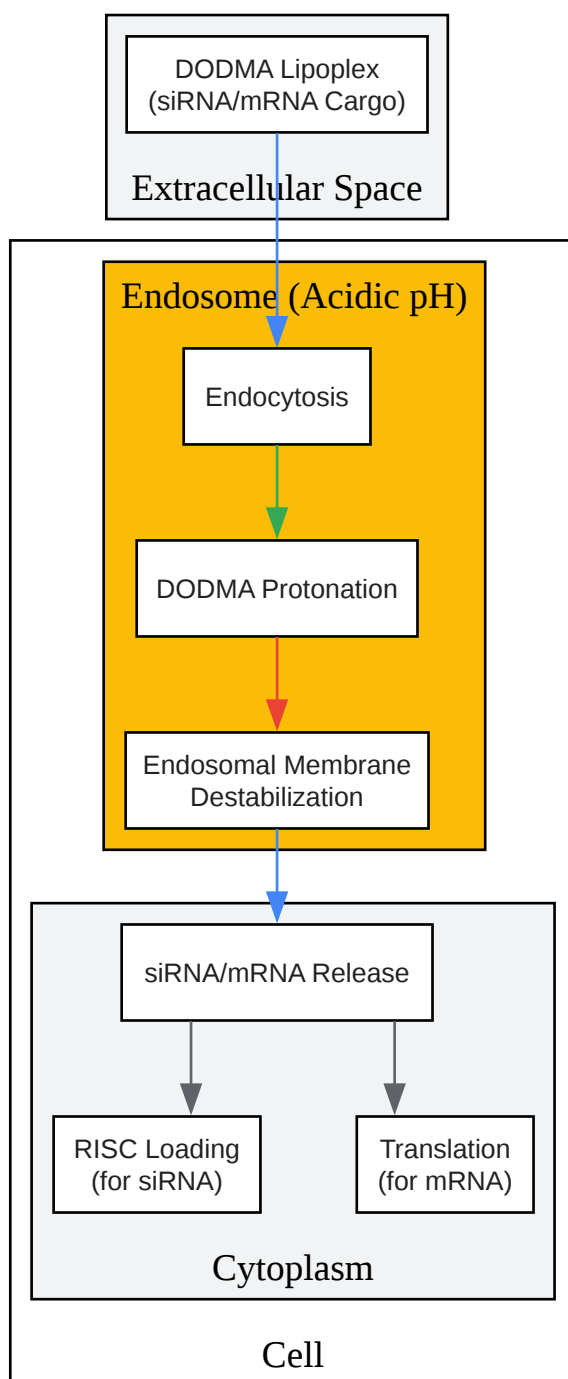
Procedure:

- Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
- Lipoplex Formation: a. For each well, dilute the desired amount of siRNA (e.g., to a final concentration of 25 nM) in Opti-MEM™. b. In a separate tube, dilute the **DODMA**-based liposomes in Opti-MEM™. The optimal lipid-to-siRNA ratio should be determined experimentally. c. Combine the diluted siRNA and diluted liposomes, mix gently, and incubate for 15-30 minutes at room temperature to allow for lipoplex formation.
- Transfection: a. Remove the culture medium from the cells and wash with PBS. b. Add the lipoplex solution to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. d. After incubation, add complete culture medium.
- Analysis: Analyze gene knockdown 24-72 hours post-transfection by methods such as qRT-PCR or Western blot.

Mandatory Visualizations

Signaling Pathways and Mechanisms

The primary role of **DODMA** in nucleic acid delivery is to facilitate the entry of the genetic material into the cell and its subsequent escape from the endosome. This process is not a classical signaling pathway but a series of physicochemical events.

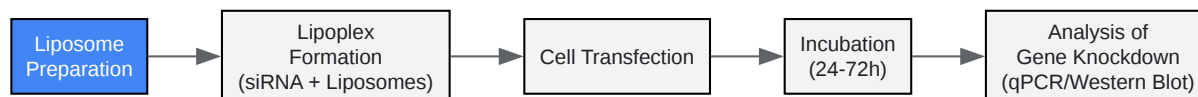


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Caption: Cellular uptake and endosomal escape mechanism of **DODMA**-based lipoplexes.

Experimental Workflows

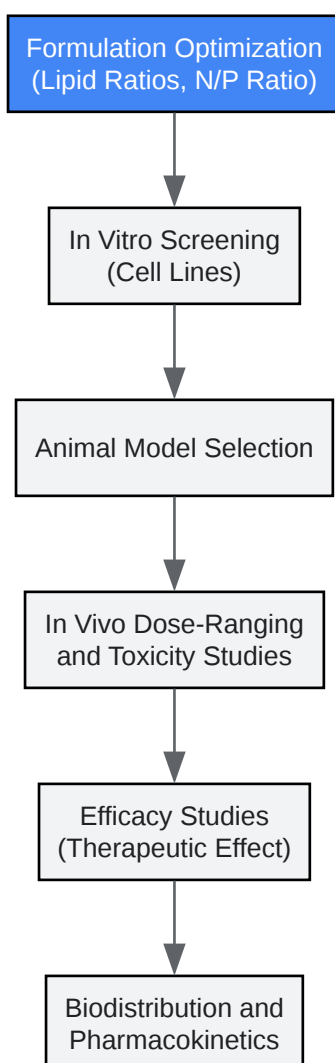
A typical workflow for a gene silencing experiment using **DODMA**-based siRNA delivery is outlined below.



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Caption: Experimental workflow for in vitro gene silencing using **DODMA**-siRNA lipoplexes.

A logical workflow for the development and in vivo testing of a **DODMA**-based therapeutic is depicted in the following diagram.



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Caption: Logical workflow for the preclinical development of **DODMA**-based nanomedicines.

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